2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
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Description
2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, commonly known as compound X, is a synthetic compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
A related compound, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, was synthesized using 3-fluoro-4-cyanophenol as the primary compound. These novel compounds were characterized by elemental analysis, IR, and 1H NMR, highlighting the importance of structural analysis in developing new chemical entities with potential applications in various scientific research areas (Yang Man-li, 2008).
Antimicrobial Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antimicrobial properties against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Drug Design and Synthesis
An indole acetamide derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized and characterized, with anti-inflammatory activity confirmed by in silico modeling. This study underscores the compound's potential as a lead in the design of new anti-inflammatory drugs, demonstrating the role of acetamide derivatives in medicinal chemistry research (F. H. Al-Ostoot et al., 2020).
Antiplasmodial Properties
N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were synthesized and evaluated for their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Preliminary results revealed that specific compound combinations exhibited biological activity, highlighting the potential of acetamide derivatives in antimalarial drug development (M. Mphahlele et al., 2017).
Chemoselective Acetylation
Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was explored using Novozym 435 as a catalyst. This process optimization study contributes to the understanding of efficient and selective acetylation methods in synthetic organic chemistry (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h3-8,12,19H,1-2,9-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFHUCDMVDOQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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